molecular formula C9H6ClNO B8308513 Ffumobqylsjsfv-uhfffaoysa-

Ffumobqylsjsfv-uhfffaoysa-

Cat. No.: B8308513
M. Wt: 179.60 g/mol
InChI Key: FFUMOBQYLSJSFV-UHFFFAOYSA-N
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Description

The compound referred to as "Ffumobqylsjsfv-uhfffaoysa-" corresponds to the InChI Key suffix -UHFFFAOYSA-N, identified in as HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS No. 871826-12-9). Its molecular formula is C₇H₈ClF₃N₂, with a molecular weight of 212.60 g/mol . This heterocyclic compound features a pyridine ring substituted with a trifluoromethyl (-CF₃) group and a chlorinated side chain, contributing to its unique physicochemical properties.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

N-(4-chlorophenyl)prop-2-ynamide

InChI

InChI=1S/C9H6ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h1,3-6H,(H,11,12)

InChI Key

FFUMOBQYLSJSFV-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with "Ffumobqylsjsfv-uhfffaoysa-", particularly in their heterocyclic frameworks and halogen substituents:

Table 1: Structural and Physicochemical Comparison
Compound CAS No. Molecular Formula Molecular Weight (g/mol) Log S (ESOL) Bioavailability Score Key Functional Groups
"Ffumobqylsjsfv-..." 871826-12-9 C₇H₈ClF₃N₂ 212.60 -2.99 0.55 Pyridine, -CF₃, -Cl
(5-(Trifluoromethyl)pyridin-2-yl)methanamine 1046861-20-4 C₆H₅BBrClO₂ 235.27 -2.99 0.55 Pyridine, -CF₃, -B(OH)₂
2-(4-Nitrophenyl)benzimidazole 1761-61-1 C₇H₅BrO₂ 201.02 -2.47 0.55 Benzimidazole, -NO₂

Key Observations:

  • Solubility: The benzimidazole derivative (CAS 1761-61-1) exhibits higher solubility (0.687 mg/mL) due to its nitro group’s polarity , whereas trifluoromethyl-substituted compounds (e.g., CAS 1046861-20-4) show lower solubility, likely due to increased hydrophobicity .
  • Bioactivity: The pyridine-trifluoromethyl motif in "Ffumobqylsjsfv-uhfffaoysa-" and CAS 1046861-20-4 enhances BBB permeability, making them candidates for CNS-targeted therapeutics .

Functional Analogues

Functionally similar compounds include boron-containing reagents (e.g., CAS 1046861-20-4) used in Suzuki-Miyaura cross-coupling reactions, contrasting with "Ffumobqylsjsfv-uhfffaoysa-", which is optimized for medicinal chemistry applications .

Table 2: Functional Comparison
Property "Ffumobqylsjsfv-..." Boronic Acid Derivatives (e.g., CAS 1046861-20-4) Benzimidazole Derivatives (e.g., CAS 1761-61-1)
Primary Application Drug discovery Catalytic cross-coupling Antimicrobial agents
Synthetic Complexity High (Pd-catalyzed) Moderate (single-step functionalization) Low (A-FGO catalyst in THF)
Stability in Aqueous Media Moderate High (boron esters hydrolyze slowly) Low (nitro group prone to reduction)

Research Findings and Critical Analysis

  • Synthetic Efficiency: "Ffumobqylsjsfv-uhfffaoysa-" requires multi-step synthesis with palladium catalysts, whereas benzimidazole derivatives (CAS 1761-61-1) are synthesized in one step using A-FGO catalysts .
  • Thermodynamic Stability: The trifluoromethyl group in "Ffumobqylsjsfv-uhfffaoysa-" enhances metabolic stability compared to nitro-substituted benzimidazoles, which degrade under reducing conditions .

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